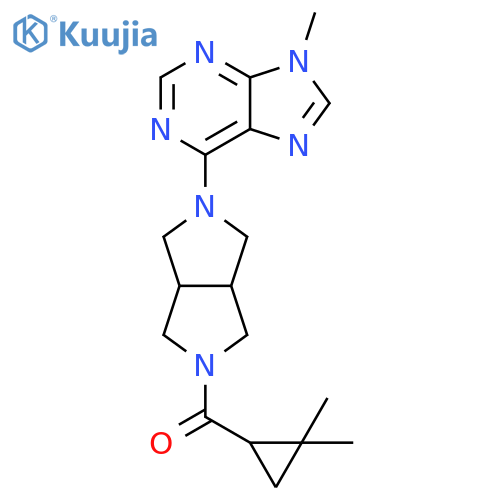Cas no 2640877-39-8 (6-5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo3,4-cpyrrol-2-yl-9-methyl-9H-purine)

6-5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo3,4-cpyrrol-2-yl-9-methyl-9H-purine 化学的及び物理的性質
名前と識別子
-
- (2,2-Dimethylcyclopropyl)[hexahydro-5-(9-methyl-9H-purin-6-yl)pyrrolo[3,4-c]pyrrol-2(1H)-yl]methanone
- 6-5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo3,4-cpyrrol-2-yl-9-methyl-9H-purine
-
- インチ: 1S/C18H24N6O/c1-18(2)4-13(18)17(25)24-7-11-5-23(6-12(11)8-24)16-14-15(19-9-20-16)22(3)10-21-14/h9-13H,4-8H2,1-3H3
- InChIKey: SAZYUTGGTAVUIA-UHFFFAOYSA-N
- SMILES: C(C1CC1(C)C)(N1CC2CN(C3=C4C(=NC=N3)N(C)C=N4)CC2C1)=O
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 564.3±60.0 °C(Predicted)
- 酸度系数(pKa): 7.24±0.10(Predicted)
6-5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo3,4-cpyrrol-2-yl-9-methyl-9H-purine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6783-5043-10mg |
6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640877-39-8 | 10mg |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6783-5043-20μmol |
6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640877-39-8 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6783-5043-30mg |
6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640877-39-8 | 30mg |
$119.0 | 2023-09-07 | ||
| Life Chemicals | F6783-5043-40mg |
6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640877-39-8 | 40mg |
$140.0 | 2023-09-07 | ||
| Life Chemicals | F6783-5043-2mg |
6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640877-39-8 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6783-5043-75mg |
6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640877-39-8 | 75mg |
$208.0 | 2023-09-07 | ||
| Life Chemicals | F6783-5043-1mg |
6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640877-39-8 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6783-5043-5mg |
6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640877-39-8 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6783-5043-100mg |
6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640877-39-8 | 100mg |
$248.0 | 2023-09-07 | ||
| Life Chemicals | F6783-5043-20mg |
6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine |
2640877-39-8 | 20mg |
$99.0 | 2023-09-07 |
6-5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo3,4-cpyrrol-2-yl-9-methyl-9H-purine 関連文献
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
6-5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo3,4-cpyrrol-2-yl-9-methyl-9H-purineに関する追加情報
Introduction to 6-5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-cpyrrol-2-yl-9-methyl-9H-purine (CAS No. 2640877-39-8)
6-5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-cpyrrol-2-yl-9-methyl-9H-purine, identified by the CAS number 2640877-39-8, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a fused pyrrolopyrimidine core, which is a privileged scaffold in drug discovery due to its ability to interact with biological targets in multiple ways. The presence of a dimethylcyclopropanecarbonyl group at the 5-position and a methyl group at the 9-position of the purine moiety further enhances its potential as a pharmacophore.
The synthesis of this compound involves intricate multi-step organic transformations, including cyclization reactions, nucleophilic substitutions, and protective group strategies. The dimethylcyclopropanecarbonyl moiety, in particular, is known for its stability and reactivity, making it an excellent candidate for further functionalization. This feature allows chemists to explore various derivatives with tailored biological activities. The octahydropyrrolo[3,4-cpyrrol] ring system contributes to the compound's overall rigidity and spatial orientation, which is crucial for binding to biological targets such as enzymes and receptors.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like 6-5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-cpyrrol-2-yl-9-methyl-9H-purine have been investigated for their potential applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The unique structural features of this molecule make it an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The purine core is a well-known pharmacophore that interacts with numerous biological targets, including kinases and nucleotide metabolism enzymes. By incorporating the dimethylcyclopropanecarbonyl group and the methyl substituent at specific positions, researchers can fine-tune the electronic and steric properties of the molecule to optimize its binding affinity and selectivity. This approach has led to several promising candidates that are currently undergoing preclinical evaluation.
The latest advancements in computational chemistry have also played a pivotal role in understanding the structure-activity relationships (SAR) of this compound. Molecular modeling studies have revealed insights into how the dimethylcyclopropanecarbonyl group influences the binding mode of the molecule to its target proteins. These insights have guided synthetic efforts toward designing more potent and selective analogs. Additionally, high-throughput screening (HTS) techniques have been employed to rapidly identify derivatives with enhanced biological activity.
Another exciting development is the use of this compound as a tool compound in biochemical assays. Its unique structural features make it an excellent probe for studying enzyme mechanisms and identifying new drug targets. For instance, researchers have utilized derivatives of this compound to investigate the role of purine metabolism in cancer cells. These studies have provided valuable insights into potential therapeutic strategies for targeting metabolic vulnerabilities in tumors.
The synthesis of 6-5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-cpyrrol-2-yl-9-methyl-9H-purine also highlights the importance of green chemistry principles in modern drug discovery. Researchers have explored catalytic methods and solvent-free reactions to minimize waste and improve efficiency. These approaches not only reduce environmental impact but also enhance scalability for industrial production. The growing emphasis on sustainable chemistry underscores the need for innovative synthetic strategies in pharmaceutical research.
In conclusion, 6-5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-cpyrrol-2-yl-9-methyl-9H-purine (CAS No. 2640877-39-8) represents a significant advancement in medicinal chemistry. Its complex structure and unique functional groups make it a versatile scaffold for developing novel therapeutic agents. The ongoing research into this compound promises to yield valuable insights into disease mechanisms and lead to new treatments for various disorders. As computational methods and synthetic techniques continue to evolve, the potential applications of this molecule are likely to expand even further.
2640877-39-8 (6-5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo3,4-cpyrrol-2-yl-9-methyl-9H-purine) Related Products
- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)
- 38803-30-4(3-(Dimethylamino)benzonitrile)
- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)
- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)
- 1261939-32-5(4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)
- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)
- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)




